Product packaging for Cadmium niobium oxide (Cd2Nb2O7)(Cat. No.:CAS No. 12187-14-3)

Cadmium niobium oxide (Cd2Nb2O7)

Cat. No.: B082738
CAS No.: 12187-14-3
M. Wt: 522.64 g/mol
InChI Key: HTIBWOLWHSSZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Advanced Ferroelectric Materials Science

Cadmium Niobium Oxide (Cd₂Nb₂O₇) has garnered considerable attention within the scientific community as a key example of a ferroelectric material belonging to the pyrochlore (B1171951) family. nanochemres.org Its importance lies in its exhibition of relaxor ferroelectric characteristics, which are distinguished by a broad, frequency-dependent peak in dielectric permittivity as a function of temperature. nanochemres.org Unlike many relaxor ferroelectrics that are chemically complex solid solutions, Cd₂Nb₂O₇ is a stoichiometric compound. This provides a unique opportunity to investigate the fundamental mechanisms of relaxor behavior without the confounding factor of compositional disorder. nanochemres.org

Overview of Pyrochlore Systems in Contemporary Materials Research

Pyrochlore oxides, with the general chemical formula A₂B₂O₇, represent a major class of materials in condensed matter physics and materials science. nih.gov The A-site is typically occupied by a larger cation, often a rare-earth element, while the B-site is occupied by a smaller transition metal cation. The crystal structure is characterized by a network of corner-sharing tetrahedra formed by both the A-site and B-site cations. youtube.com This geometric arrangement is a hallmark of the pyrochlore structure and can lead to a phenomenon known as geometric frustration, which suppresses conventional long-range magnetic ordering and gives rise to exotic magnetic states like spin glasses and spin ices. youtube.com

The compositional flexibility of the pyrochlore structure allows for a vast range of chemical substitutions, enabling the tuning of their physical properties. researchgate.net Consequently, pyrochlores exhibit a remarkable diversity of functionalities, including ionic conductivity, superconductivity, photocatalytic activity, and ferroelectricity. researchgate.netniobium.tech Their potential applications are extensive, ranging from solid electrolytes in batteries and nuclear waste immobilization to catalysts and components in high-frequency dielectric devices. researchgate.net The ongoing research into new pyrochlore compositions continues to uncover novel physical phenomena and expand their technological relevance. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd2Nb2O7 B082738 Cadmium niobium oxide (Cd2Nb2O7) CAS No. 12187-14-3

Properties

IUPAC Name

cadmium(2+);niobium(5+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cd.2Nb.7O/q2*+2;2*+5;7*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIBWOLWHSSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Cd+2].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd2Nb2O7
Record name cadmium niobate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924000
Record name Cadmium niobium(5+) oxide (2/2/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12187-14-3
Record name Cadmium niobium oxide (Cd2Nb2O7)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012187143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadmium niobium oxide (Cd2Nb2O7)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cadmium niobium(5+) oxide (2/2/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicadmium niobate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Crystallographic Investigations and Structural Evolution of Cadmium Niobium Oxide

Pyrochlore (B1171951) Crystal Structure of Cd2Nb2O7

The fundamental crystal structure of Cd2Nb2O7 is the pyrochlore, a network of corner-sharing NbO6 octahedra interpenetrated by a network of Cd atoms and the remaining oxygen atoms. This structure is prone to geometric frustration, a condition that can give rise to a wealth of interesting physical phenomena. In Cd2Nb2O7, this frustration is overcome to allow for the emergence of polar structures at lower temperatures.

High-Temperature Paraelectric Phase: Cubic Fd-3m Symmetry

At temperatures above approximately 204 K, cadmium niobium oxide exists in its highest symmetry form, a paraelectric phase. researchgate.netnih.gov This phase is characterized by a cubic crystal system with the space group Fd-3m. researchgate.netacs.org In this state, the arrangement of cadmium and niobium cations on the pyrochlore lattice is highly symmetric, and the material does not exhibit a net spontaneous electric polarization. The cubic Fd-3m structure is considered the parent or aristotype structure from which the lower-symmetry phases emerge upon cooling. acs.org

Low-Temperature Polar Phases: Orthorhombic Ima2, Monoclinic Cc, and Tetragonal I41md Symmetries

As Cd2Nb2O7 is cooled, it undergoes a cascade of structural phase transitions, leading to several distinct polar phases with lower symmetries.

A significant transition occurs around 196 K, where the material enters a ferroelectric state. nih.gov One of the most prominently reported low-temperature phases possesses an orthorhombic crystal structure with the polar space group Ima2. researchgate.netresearchgate.net This transition from the cubic Fd-3m phase is considered a proper ferroelectric transition. researchgate.netacs.org

Further cooling reveals an even more complex structural landscape. Evidence suggests the existence of a monoclinic phase with Cc symmetry at lower temperatures. researchgate.netresearchgate.net Theoretical calculations support a sequence of transitions from the cubic Fd-3m to the orthorhombic Ima2 and then to the monoclinic Cc phase. researchgate.net

Additionally, some studies have proposed the presence of a tetragonal phase with I41md symmetry as a possible description for local symmetry breaking in the material. ethz.ch The multitude of these closely related low-symmetry phases highlights the intricate nature of the structural evolution in Cd2Nb2O7.

Phase Symmetry Space Group Approximate Transition Temperature (K)
ParaelectricCubicFd-3m> 204
FerroelectricOrthorhombicIma2~196
FerroelectricMonoclinicCc< 100
Local DistortionTetragonalI41md-

Cation Displacements (Cadmium and Niobium) in Structural Transformations

The transitions to the lower-symmetry polar phases are driven by the displacement of the cadmium (Cd) and niobium (Nb) cations from their high-symmetry positions in the cubic Fd-3m structure. researchgate.netresearchgate.net These displacements are not random; they occur in a cooperative manner, leading to the breaking of inversion symmetry and the establishment of a net electric dipole moment, the hallmark of a ferroelectric material.

In the transition to the orthorhombic Ima2 phase, both Cd and Nb cations undergo significant displacements. researchgate.netacs.org Ab initio calculations have shown that the niobium cation, in particular, is strongly displaced. researchgate.net These Nb displacements lead to an ordered arrangement of alternating short and long Nb-O bonds. researchgate.net The movement of the cations disrupts the geometric frustration present in the ideal pyrochlore lattice, allowing the polar state to emerge.

Local Versus Global Structural Characterization

A crucial aspect of understanding the structure of Cd2Nb2O7 is the distinction between its local atomic arrangement and the average, long-range structure as determined by conventional crystallographic techniques like X-ray diffraction.

Evidence for Local Distortions and Short-Range Ordering

While diffraction techniques provide a picture of the average crystal structure over a large volume, local probes and advanced analysis methods have revealed that the atomic arrangement at the short-range level can be different. ethz.ch There is compelling evidence for the existence of local distortions and short-range ordering in Cd2Nb2O7, even in phases that appear to have a higher symmetry on average. ethz.ch This means that small regions within the crystal may adopt a lower symmetry than the globally determined space group. These local distortions can have a significant impact on the material's properties. ethz.ch

Implications for Macroscopic Averaging Effects in Crystallographic Refinements

The presence of local distortions and short-range ordering has important implications for the interpretation of data from crystallographic refinements. ethz.ch Standard refinement methods average over the entire crystal, which can mask the details of the local structure. ethz.ch This averaging effect can lead to apparent "disorder" in the form of enlarged atomic displacement parameters for certain atoms in the refined crystal structure. In reality, this may be a signature of underlying local order that is not captured by the average symmetry model. Therefore, a complete understanding of the structure-property relationships in Cd2Nb2O7 requires a combination of techniques that can probe both the long-range average structure and the short-range local order.

Phase Transitions and Associated Phenomena in Cd2nb2o7

Successive Structural Phase Transitions

Cd2Nb2O7 undergoes a cascade of phase transitions upon cooling, involving changes in its crystal symmetry and the emergence of ferroic orders.

Above a temperature of 205 K, Cd2Nb2O7 possesses a cubic pyrochlore (B1171951) structure with the space group symmetry Fd-3m. ethz.ch As the material is cooled, it undergoes a ferroelastic transition at approximately T1 = 204 K. nih.govresearchgate.net This transition is characterized by a distortion of the crystal lattice, leading to a lowering of the crystal symmetry. X-ray scattering studies have shown that below T1, the cubic Bragg peaks broaden in a manner consistent with a weak orthorhombic distortion. nih.govresearchgate.net This initial transition is considered improper ferroelastic and is coupled with the subsequent ferroelectric order parameter. researchgate.net The symmetry of the phase between T1 and the next transition temperature, T2, has been proposed to be orthorhombic. researchgate.net

The transition at T1 marks the appearance of a domain structure with domain walls oriented parallel to the pseudocubic {100} directions. While spontaneous polarization has been reported below T1, its magnitude is very small in the temperature range between T2 and T1.

Following the initial ferroelastic transition, Cd2Nb2O7 exhibits a series of ferroelectric transitions at several characteristic temperatures.

The most prominent ferroelectric transition occurs at Tc, which is often reported around 196 K (T2). nih.govresearchgate.net At this temperature, the material enters a ferroelectric state. The symmetry of this ferroelectric phase has been identified as orthorhombic with the polar space group Ima2. researchgate.netacs.org This transition is associated with a significant increase in the dielectric constant. aip.org

In addition to T1 and T2, other notable transition temperatures have been identified in Cd2Nb2O7:

T3: A transition at approximately 85 K is observed, below which further changes in the material's properties occur. nih.govresearchgate.net The anomalous relaxor-like character of the compound is evident as a gradual reduction in the Bragg peak intensities down to the onset of this transition. nih.gov

Tinc and Tg: An incommensurate phase is suggested to exist between 46 K and 80 K, characterized by an anomalous thermal hysteresis in the dielectric constant. researchgate.net The transition into this incommensurate phase is denoted by Tinc. Below this, at Tg (around 46 K), a discontinuous drop in the integrated intensity of a soft mode is observed. researchgate.net

The complex sequence of phase transitions and the various reported transition temperatures are a subject of ongoing investigation and can be influenced by sample quality and experimental conditions.

Table 1: Characteristic Phase Transition Temperatures in Cd2Nb2O7

Transition Temperature SymbolApproximate Value (K)Associated PhenomenonCitation
T1204Ferroelastic transition, onset of orthorhombic distortion nih.govresearchgate.net
T2 (Tc)196Ferroelectric transition to Ima2 phase nih.govresearchgate.net
T385Onset of further structural changes nih.govresearchgate.net
Tinc80Transition to an incommensurate phase researchgate.net
Tg46Transition from the incommensurate phase researchgate.net

The phase transitions in Cd2Nb2O7 are not purely displacive (involving the shifting of atoms from their regular lattice positions) or purely order-disorder (involving the ordering of randomly oriented dipoles or ions). Instead, they exhibit a mixed character.

The ferroelectric transition at Tc (196 K) is described as having both displacive and order-disorder characteristics. researchgate.netaps.org This is supported by the observation of a ferroelectric soft mode above Tc, which is typical of a displacive transition, coupled with a central-mode type dispersion, which points to order-disorder behavior. researchgate.net The order-disorder component is linked to the localization of dynamic disorder of the Cadmium ions. aps.org Differential thermal analysis and dielectric studies also conclude that the phase transitions at Ts, Tc, and Tinc are of a mixed order-disorder and displacive nature.

Influence of Pressure and Temperature on Phase Transitions

The phase transitions in Cd2Nb2O7 are sensitive to external stimuli such as hydrostatic pressure and temperature, which can alter the transition temperatures and the structural evolution of the material.

The application of hydrostatic pressure has a notable, though relatively weak, effect on the phase transition temperatures of Cd2Nb2O7. Studies have shown that both the ferroelastic and ferroelectric transition temperatures exhibit a very weak pressure dependence. aip.orgaip.org

While the shifts in transition temperatures are small, pressure does have a significant impact on the dielectric properties. A large suppression of the magnitude of the dielectric constant (ε') is observed over a wide temperature range with increasing pressure. aip.orgaip.org For instance, the Curie-Weiss temperature (T0), which is related to the ferroelectric transition, decreases with pressure at a rate of -2.3 K/kbar in single crystals. aip.org This weak pressure dependence of the transition temperatures is somewhat smaller than what has been observed in other oxide ferroelectrics like perovskites. aip.org

Table 2: Effect of Hydrostatic Pressure on the Curie-Weiss Temperature of Cd2Nb2O7

ParameterPressure Dependence (per kbar)Citation
Curie-Weiss Temperature (T0)-2.3 K aip.org

Studying the structural evolution of Cd2Nb2O7 under controlled temperature environments provides crucial insights into the nature of its phase transitions. As the temperature is lowered from the high-temperature cubic phase, a sequence of structural changes occurs.

Above 204 K, Cd2Nb2O7 exists in the cubic Fd-3m pyrochlore structure. acs.org Upon cooling below the ferroelastic transition at T1 = 204 K, single-crystal X-ray scattering reveals a broadening of the cubic Bragg peaks, indicative of a slight orthorhombic distortion. nih.gov This distortion evolves smoothly through the ferroelectric transition at T2 = 196 K. nih.gov This smooth evolution explains the lack of sharp anomalies in heat capacity and dielectric constant measurements at this particular transition. nih.gov

Below the ferroelectric transition, the structure is best described by the orthorhombic space group Ima2. researchgate.netacs.org This involves significant displacements of both Cadmium and Niobium cations. researchgate.net As the temperature is further decreased, the material exhibits relaxor-like behavior, characterized by a gradual decrease in Bragg peak intensities down to the T3 transition at 85 K. nih.gov This behavior points to increasing structural disorder at lower temperatures.

Relaxor Ferroelectric Behavior

Cadmium niobate (Cd2Nb2O7) is a notable member of the pyrochlore family of compounds that exhibits complex dielectric properties and a sequence of phase transitions. Its behavior is characteristic of a relaxor ferroelectric, a special class of materials that deviates from the sharp, well-defined phase transitions seen in normal ferroelectrics. This relaxor behavior is intimately linked to the material's local structure and the presence of disordered polar microregions.

A hallmark of relaxor ferroelectrics, and prominently observed in Cd2Nb2O7, is the presence of diffuse phase transitions and broad dielectric anomalies. Unlike the sharp peak in dielectric permittivity at a distinct Curie temperature (T_C) in conventional ferroelectrics, Cd2Nb2O7 displays a broad and frequency-dependent maximum in its dielectric constant. arxiv.org This phenomenon is characterized by a significant frequency dependence of the peak permittivity position, where the temperature of the maximum dielectric constant (T_m) shifts to higher temperatures as the measurement frequency increases. arxiv.org

Studies on Cd2Nb2O7 single crystals have revealed a complicated dielectric spectrum. For instance, in the temperature range of 10 K to 300 K, multiple dielectric anomalies can be observed. aip.org The primary ferroelectric transition in Cd2Nb2O7 occurs around 196 K (T_C), but the dielectric response around this temperature is not a sharp peak. Instead, it is a broad anomaly that is part of a larger, more complex dielectric response extending over a wide temperature range. rsc.org Below the main transition, in the ferroelectric phase, additional dielectric dispersions are observed. nasa.gov For example, a large relaxational peak is evident in the 110–170 K range. aip.org

The application of a DC electric field can simplify the complex dielectric spectrum by suppressing some of the multiple dielectric relaxation processes. aip.org This allows for the underlying paraelectric-ferroelectric transition to be more clearly revealed and characterized by the Curie-Weiss law. aip.org The Curie-Weiss law, which describes the temperature dependence of the dielectric constant in the paraelectric phase above the Curie temperature, has been shown to fit the experimental data for Cd2Nb2O7 well in the high-temperature paraelectric phase. aip.org

The following interactive tables present experimental data on the temperature and frequency dependence of the real (ε') and imaginary (ε'') parts of the complex dielectric permittivity of a Cd2Nb2O7 single crystal. The data illustrates the broad and frequency-dispersive nature of the dielectric response.

Interactive Data Table: Dielectric Permittivity (ε') of Cd2Nb2O7 vs. Temperature and Frequency

Temperature (K)100 Hz1 kHz10 kHz100 kHz1 MHz
18028002750270026502600
19035003400330032003100
19642004000380036003400
20038003700360035003400
21030002950290028502800

Interactive Data Table: Dielectric Loss (ε'') of Cd2Nb2O7 vs. Temperature and Frequency

Temperature (K)100 Hz1 kHz10 kHz100 kHz1 MHz
180300350400450500
190500600700800900
196800950110012501400
2006007008009001000
210400450500550600

Note: The data in the tables is illustrative and based on typical trends observed in experimental data for Cd2Nb2O7.

The origin of the relaxor-like behavior in Cd2Nb2O7 is attributed to the presence of structural disorder, which leads to the formation of polar nanoregions (PNRs). Unlike in conventional ferroelectrics where a long-range, ordered ferroelectric state emerges at the Curie temperature, in relaxors, small, localized regions of polarization (the PNRs) appear at a higher temperature, known as the Burns temperature. These PNRs are embedded within a non-polar paraelectric matrix.

In Cd2Nb2O7, the structural disorder is believed to stem from the off-center displacements of the Cadmium (Cd) ions. arxiv.org These off-center displacements act as a random field, which is responsible for the relaxor and dipolar glass-like behavior observed upon cooling. arxiv.org The dynamics of these PNRs, including their size, orientation, and interaction, govern the unique dielectric properties of the material. As the temperature is lowered towards T_m, the PNRs grow in size and their dynamics slow down, leading to the broad, frequency-dependent peak in the dielectric permittivity.

The existence of PNRs is a key feature of relaxor-ferroelectric solid solutions that exhibit high piezoelectricity. rsc.org The interaction between these PNRs and the surrounding lattice can significantly affect the material's structural properties. For instance, a strong interaction has been found between PNRs and the propagation of sound waves (acoustic phonons). arxiv.org This interaction can induce a large asymmetry in the lattice dynamics and may contribute to the high piezoelectric response in relaxor ferroelectrics. arxiv.org

The study of the local atomic structure through techniques like neutron atomic pair distribution function (PDF) analysis has provided further insight into the nature of PNRs. rsc.org These studies suggest that the key factor differentiating the structure within the PNRs from the surrounding matrix is the correlation of atomic displacements rather than a difference in structural symmetry. rsc.org The formation and size of the PNRs are therefore governed by this displacive correlation. rsc.org

Dielectric Response and Lattice Dynamics of Cadmium Niobium Oxide

Complex Dielectric Permittivity Studies

The study of the complex dielectric permittivity (ε* = ε' - iε''), which describes a material's response to an external electric field, is crucial for understanding the electrical properties of Cd2Nb2O7. The real part (ε') represents the stored energy, while the imaginary part (ε'') signifies the energy dissipation or dielectric loss.

Frequency and Temperature Dependences of ε' and ε''

The dielectric permittivity of Cadmium Niobium Oxide exhibits a strong dependence on both frequency and temperature, revealing key aspects of its phase transitions and relaxation dynamics. Detailed studies across a temperature range of 90 K to 270 K and frequencies from 25 Hz to 1 MHz show significant variations. tandfonline.comresearchgate.net

A pronounced frequency dispersion of both ε'(T) and ε''(T) is observed around the ferroelectric transition temperature (Tc ≈ 198 K). tandfonline.com As the measurement frequency decreases from 1.5 MHz to 0.1 kHz, the peaks in both the real and imaginary parts of the permittivity shift to lower temperatures and increase in magnitude. tandfonline.com This behavior is characteristic of relaxor ferroelectrics, where the dynamics of polar nanoregions play a significant role. arxiv.org In nanoceramic samples of Cd2Nb2O7, a significant dielectric anomaly is observed around 150 K, which is attributed to the overlapping effects of a downward-shifted Curie point (due to size effects) and a dielectric relaxation process. nih.gov

The temperature dependence of the dielectric loss (tan δ) and the inverse of the real permittivity (1/ε') at various frequencies further illuminates the material's behavior. Fits to the Curie-Weiss law are often applied to analyze the paraelectric phase, providing insights into the nature of the ferroelectric transition. researchgate.net

Table 1: Key Dielectric Anomalies in Cd2Nb2O7

Temperature RangeFrequency RangeObserved PhenomenonProposed Origin
~198 K100 Hz - 6 MHzWell-developed peaks in ε'(T) and ε''(T) that shift with frequency. tandfonline.comFerroelectric phase transition, relaxor behavior. tandfonline.comarxiv.org
~150 KNot SpecifiedHuge anomaly in dielectric response with complex dielectric absorption. nih.govOverlapping contributions from a size-effect-shifted Curie point and dielectric relaxation. nih.gov
90 K - 270 K25 Hz - 1 MHzComplex dielectric relaxation behavior below the ferroelectric-paraelectric phase transition. tandfonline.comresearchgate.netMultiple overlapping relaxation processes. tandfonline.comresearchgate.net

Identification and Characterization of Dielectric Relaxation Processes

The complex dielectric landscape of Cd2Nb2O7 below its primary ferroelectric transition is marked by multiple relaxation processes. Researchers have distinguished several of these processes, each with distinct characteristics and proposed physical origins.

Studies have identified at least two overlapping relaxation processes in single crystals in the vicinity of the Curie point. tandfonline.comresearchgate.net

Low-Frequency Relaxation: Observed below 100 kHz, this process is characterized by an activation energy of approximately 0.23 eV. It is attributed to the relaxation of Cd-O(7) dipoles within the relatively "spacious" pyrochlore (B1171951) structure. tandfonline.comresearchgate.net

Higher-Frequency Relaxation: This process is dominant in the 160 K to 200 K temperature range and has a higher activation energy of about 0.70 eV. It is believed to originate from the motion of domain walls within the ferroelectric phase. tandfonline.comresearchgate.nettandfonline.com

Further investigations have revealed an even more complex, polydispersive dielectric response. Below the Curie temperature of ~198 K, Cd2Nb2O7 exhibits behaviors typical of a normal ferroelectric, a relaxor ferroelectric with glassy characteristics, and a dipolar glass. tandfonline.com This multifaceted behavior is thought to arise from the weak bonding between the (NbO6)n- and (CdO8)n- networks that form the pyrochlore structure, which allows for orientational dipolar disorder. tandfonline.com Some studies have reexamined up to three distinct dielectric relaxation modes, using the Cole-Cole equation to precisely determine their relaxation times. researchgate.nettandfonline.com These analyses indicate that the dielectric response at zero DC bias is a cumulative effect of several relaxation modes superimposed on the primary ferroelectric-paraelectric phase transition. researchgate.net

Table 2: Characterization of Dielectric Relaxation Processes in Cd2Nb2O7

Relaxation ProcessTemperature RangeFrequency RangeActivation Energy (eV)Proposed Mechanism
Process 1110 K - 160 K< 100 kHz0.23Relaxation of Cd-O(7) dipoles. tandfonline.comresearchgate.net
Process 2160 K - 200 KDominant at higher frequencies0.70Domain wall motion. tandfonline.comresearchgate.nettandfonline.com
Process 3 (Glassy)~160 KNot SpecifiedNot SpecifiedGlass-forming system dynamics in an ergodic state. tandfonline.com

Anomalous Dielectric Dispersion and Associated Mechanisms

Anomalous dielectric dispersion is a key feature of Cd2Nb2O7. One notable anomaly is the non-typical increase in the maximum value of the imaginary permittivity (ε''max) as the frequency decreases. tandfonline.com This is contrary to the behavior of a simple Debye relaxation and suggests the presence of multiple, mixed relaxation types. This specific anomaly is thought to result from a combination of a Debye-type relaxation of quasi-isolated dipoles and a non-Debye relaxation that becomes dominant around 160 K. tandfonline.com

Furthermore, in the ferroelectric phase below 150 K, the dielectric dispersion has been successfully modeled using the Cole-Cole formula, but with an anomalously temperature-dependent dispersion parameter, 'h'. tandfonline.com This indicates a deviation from ideal Debye relaxation and points to a distribution of relaxation times, which is a hallmark of complex systems like relaxor ferroelectrics and glassy states. The huge dielectric anomaly with complex absorption seen in nanoceramics around 150 K further underscores the unusual dispersion, arising from the confluence of the main ferroelectric transition and other relaxation phenomena. nih.gov

Soft Mode Dynamics and Ferroelectric Instability

The ferroelectric transition in Cd2Nb2O7 is fundamentally a structural instability driven by the softening of a particular lattice vibration mode, known as a soft mode. The dynamics of this mode are central to understanding the material's dielectric properties, especially near the phase transition.

Overdamped Soft Modes and Coupled-Mode Analysis

In many ferroelectrics, the frequency of a transverse optic (TO) phonon mode decreases as the temperature approaches the Curie point (Tc). This is the "soft mode." In Cd2Nb2O7, the situation is more complex. The dielectric properties in the paraelectric phase have been explained by invoking an incomplete polar soft mode that is heavily overdamped. An overdamped mode is one where the damping is so strong that the oscillation is suppressed, and the mode's response is purely relaxational.

Recent confocal micro-Raman spectroscopy has directly observed an overdamped soft mode within a single domain of the ferroelectric phase. The ferroelectric soft mode has been identified as a three-fold degenerate T1u mode, and its behavior indicates a second-order phase transition at T2 ≈ 196 K. researchgate.net The concept of mode coupling is essential; the relaxor-like behavior is thought to be described by the unusual condensation of two Γ-centered phonon modes, Γ4− and Γ5−. researchgate.net While local measurements suggest Γ4− is the primary mode, global crystal refinements point to Γ5−, indicating a complex interplay between local and average structural dynamics. researchgate.net

Central Mode Contributions to Dielectric Response

In addition to the overdamped soft phonon mode, the dielectric response of Cd2Nb2O7 near its transition temperature is significantly influenced by a "central mode." A central mode is a low-frequency, non-propagating excitation that appears as a peak centered at zero frequency in the dynamic structure factor. Its presence indicates slow, relaxational dynamics that are coupled to the soft phonon mode.

It has been proposed that the measured dielectric properties in the paraelectric phase of Cd2Nb2O7 can be explained by the coupling of the incomplete polar soft mode to this central mode. This coupling between the soft phonon mode and the central relaxational mode is a key factor in the material's complex transition dynamics. It is this combined effect of an overdamped soft mode and its coupling to a central mode that accounts for the softening observed at the transition temperature T2 (≈ 195 K).

Role of NbO6 Octahedra in Soft Mode Character

The dielectric properties of Cadmium niobium oxide (Cd2Nb2O7) are intrinsically linked to its crystal structure, which is characterized by a pyrochlore framework of corner-connected NbO6 octahedra. aip.org The dielectric response in the high-temperature paraelectric phase is primarily dictated by the temperature dependence of an uncoupled soft ferroelectric (FE) mode associated with these NbO6 octahedra. aip.orgosti.gov This behavior is well-described by a Curie-Weiss law, ε′=C/(T−T0), where C is the Curie-Weiss constant and T0 is the Curie-Weiss temperature. aip.orgosti.gov At atmospheric pressure, these values are approximately 1.16 × 10⁵ K and 174 K, respectively. aip.orgosti.gov

Lattice dynamics studies further clarify this relationship, identifying a three-fold degenerate T1u mode as the ferroelectric soft mode. researchgate.net This assignment is consistent with the observed ferroelectric displacements of the NbO6 octahedra. researchgate.net The critical role of the niobium octahedra is underscored by high-pressure studies. aip.orgosti.gov The logarithmic pressure derivatives of both the Curie-Weiss constant (C) and temperature (T0) in Cd2Nb2O7 are found to be nearly identical to those in Barium titanate (BaTiO3). aip.orgosti.gov This remarkable similarity implicates the crucial and fundamental role of the BO6 (in this case, NbO6) octahedra in defining the soft mode character of the pyrochlore structure, much like their role in the ABO3 perovskite structure. aip.orgosti.gov

Influence of External Fields on Dielectric Properties

DC Electric Field Effects on Dielectric Relaxation Modes

The application of an external DC electric field has a profound impact on the dielectric relaxation modes in Cadmium niobium oxide ceramics. researchgate.netresearchgate.net At zero bias, the dielectric spectrum of Cd2Nb2O7 is complex, exhibiting multiple relaxation modes and distinct dielectric peaks, notably around 80 K and 180 K. researchgate.net These features are understood to be the cumulative effect of several dielectric modes, where relaxation polarization is superimposed on the fundamental ferroelectric-paraelectric phase transition. researchgate.net

When a DC bias is applied, these dielectric relaxation modes are progressively suppressed. researchgate.netresearchgate.net As the field strength increases, the magnitude of the dielectric permittivity and the loss tangent (tanδ) both decrease. researchgate.net At a high electric field of 15 kV/cm, the prominent dielectric peaks observed at zero bias are effectively eliminated. researchgate.net Concurrently, a new, sharp peak with no frequency dispersion emerges at 192 K under this high field. researchgate.net This suppression demonstrates that the zero-bias dielectric response is a composite of several contributing factors that can be manipulated by an external field. researchgate.net

The electric-field dependence of the dielectric constant in the region of the 80 K peak can be effectively modeled by the modified Devonshire relation, which includes a Langevin-type term to account for polar clusters: ε(E)=ε1−ε2E²+ε3E⁴+(Pjxj/ε0)[cosh(Exj)]⁻². researchgate.net Fitting experimental data to this relation suggests the presence of polar clusters with a polarization of approximately 0.28–0.65 mC/m² and a size of about 24–30 nm. researchgate.net

Table 1: Effect of DC Electric Field on Dielectric Peaks in Cd2Nb2O7 Ceramics

DC Electric Field (kV/cm)Dielectric Peak around 80 KDielectric Peak around 180 KNotes
0Present and prominentPresent and prominentTwo obvious dielectric peaks are observed. researchgate.net
Increasing BiasSuppressedSuppressedThe magnitude of the peaks is greatly reduced. researchgate.netresearchgate.net
15EliminatedEliminatedA new, sharp peak with no frequency dispersion appears at 192 K. researchgate.net

Photoferroelectric Phenomena and Light-Induced Effects

Cadmium niobium oxide exhibits significant photoferroelectric phenomena, where its dielectric and ferroelectric properties are modulated by illumination. tandfonline.com The material shows photosensitivity in the spectral regions of both extrinsic (wavelengths between 400–500 nm) and intrinsic (wavelengths ≲ 380 nm) absorption at room temperature. tandfonline.com

Illumination induces measurable changes in the dielectric permittivity (ε), pyroelectric current, and spontaneous polarization (Ps). tandfonline.com One of the most notable light-induced effects is a shift in the Curie temperature (Tc). tandfonline.com A photoinduced shift of the Curie point (ΔTc) of approximately -2 to -3 K is observed when the material transitions from the paraelectric to the ferroelectric phase. tandfonline.com

This behavior is linked to the optical recharge of trap levels within the material and an anomalous photovoltaic effect. tandfonline.com The photovoltaic effect generates an internal macroscopic electric field along the direction of spontaneous polarization. tandfonline.com For a light intensity of about 2 × 10⁻² W/cm² at a wavelength of 632.8 nm, this internal field is estimated to be around 1 × 10³ V/cm. tandfonline.com This internally generated field is sufficient to cause a photorefractive effect, with an estimated change in the refractive index (δn) of 10⁻⁵ to 10⁻⁶. tandfonline.com

Table 2: Summary of Photoferroelectric Effects in Cd2Nb2O7

PropertyObserved EffectMagnitude/ConditionsSource
PhotosensitivityLight-induced changes in dielectric and ferroelectric properties.Extrinsic (400-500 nm) and Intrinsic (≲ 380 nm) absorption. tandfonline.com
Curie Temperature (Tc)Photoinduced shift upon cooling into the ferroelectric phase.ΔTc ≈ -2 to -3 K. tandfonline.com
Internal Electric FieldGeneration of a field due to the photovoltaic effect.ℰ ≈ 1 × 10³ V/cm (for light intensity ~2 × 10⁻² W/cm²). tandfonline.com
Refractive Index (n)Photorefractive effect induced by the internal field.(δn)cal ∼ 10⁻⁵ to 10⁻⁶. tandfonline.com

Advanced Synthesis and Fabrication Methodologies for Cd2nb2o7

Bulk Synthesis Approaches

Bulk synthesis methods are primarily aimed at producing polycrystalline powders or single crystals of Cd2Nb2O7 for fundamental property measurements and for use as target materials in thin-film deposition.

Solid-State Reaction Techniques

The most traditional and widely used method for synthesizing polycrystalline Cd2Nb2O7 is the solid-state reaction technique. This method involves the direct reaction of constituent metal oxides at high temperatures.

Detailed Research Findings: The synthesis typically begins with high-purity precursor powders, such as cadmium oxide (CdO) or cadmium carbonate (CdCO3), and niobium pentoxide (Nb2O5). These starting materials are weighed in stoichiometric amounts, thoroughly mixed to ensure homogeneity, and then subjected to a series of heat treatments. The process often involves an initial calcination step at a lower temperature to decompose any carbonates and initiate the reaction, followed by grinding and a final sintering step at a higher temperature to achieve a well-crystallized, single-phase product. For analogous pyrochlore (B1171951) niobates, the synthesis process occurs in several stages, often initiated by the reaction of the more reactive oxide and hindered by the chemical inertness of Nb2O5 until higher temperatures are reached youtube.com. The final reaction to form the pyrochlore phase can occur at temperatures upwards of 1050°C youtube.com.

ParameterDescription
Precursors High-purity Cadmium Oxide (CdO) and Niobium Pentoxide (Nb2O5).
Mixing Mechanical mixing or grinding in a mortar and pestle to ensure homogeneity.
Calcination Initial heat treatment at temperatures typically between 800°C and 1000°C.
Sintering Final heat treatment at temperatures often exceeding 1100°C for extended periods.
Product Polycrystalline Cd2Nb2O7 powder.

This interactive data table provides a summary of typical parameters for the solid-state synthesis of Cd2Nb2O7.

Mechanochemical Synthesis using High-Energy Milling

Mechanochemical synthesis is a non-conventional method that utilizes mechanical energy to induce chemical reactions and structural changes. High-energy ball milling is the primary technique used for this purpose, offering advantages such as reduced synthesis temperatures and the formation of nanocrystalline materials. youtube.comyoutube.com

Detailed Research Findings: In this process, the precursor oxides are placed in a milling jar with hardened steel or tungsten carbide balls. The high-energy impacts and friction generated during milling provide the activation energy for the reaction. This can lead to the formation of the desired Cd2Nb2O7 phase directly in the mill or, more commonly, create a highly reactive, amorphous or nanocrystalline precursor mixture that can be subsequently crystallized into the pure pyrochlore phase at a significantly lower temperature than required for conventional solid-state reactions. qu.edu.qa For instance, the synthesis of other niobates like nickel niobate (NiNb2O6) has been achieved through high-energy ball milling followed by calcination at 900°C, a temperature much lower than typical solid-state routes. qu.edu.qaresearchgate.net This method is particularly effective in overcoming the kinetic barriers associated with the high melting point and low reactivity of precursors like Nb2O5. researchgate.net

ParameterDescription
Apparatus High-energy planetary or shaker ball mill.
Milling Media Hardened steel or tungsten carbide vials and balls.
Precursors Stoichiometric mixture of CdO and Nb2O5 powders.
Process Milling for several hours at high rotational speeds.
Post-treatment Often requires a lower-temperature annealing step (e.g., ~900°C) to complete the reaction and improve crystallinity. qu.edu.qa
Advantage Formation of nanocrystalline powders at reduced reaction temperatures.

This interactive data table summarizes the key aspects of mechanochemical synthesis for niobate compounds.

Hydrothermal and Sol-Gel Processing

Wet-chemical methods like hydrothermal and sol-gel processing offer excellent control over particle size, morphology, and homogeneity at relatively low temperatures.

Detailed Research Findings: Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. For Cd2Nb2O7, this method has been successfully used to produce nanocrystalline powders. In a typical process, cadmium and niobium precursors are dissolved, and the solution's pH is adjusted before being sealed in an autoclave and heated to temperatures around 180°C for 24-48 hours. The resulting product is then washed and calcined at a temperature, for example 600°C, to obtain the final crystalline Cd2Nb2O7 nanocubes. rsc.org

Sol-gel processing involves the transition of a solution system (sol) into a solid-state (gel) phase. For related pyroniobates like Ca2Nb2O7, synthesis has been achieved using metal and niobium ethoxide precursors. psu.edu The process involves the hydrolysis and condensation of these precursors to form a gel, which is then dried and calcined at temperatures around 600°C to form the crystalline phase. psu.edu This method is advantageous for producing high-purity, homogeneous, and nanocrystalline powders. For cadmium-based compounds, sol-gel synthesis often employs precursors like cadmium nitrate (B79036) and a chelating agent such as citric acid, followed by calcination at temperatures around 750°C. researchgate.net

Synthesis MethodPrecursorsTypical TemperatureKey Advantage
Hydrothermal Cadmium and Niobium salts180°C (reaction), 600°C (calcination) rsc.orgControl over nanocrystal morphology (e.g., nanocubes). rsc.org
Sol-Gel Metal alkoxides (e.g., niobium ethoxide) and metal salts/metals psu.edu600-750°C (calcination) psu.eduresearchgate.netHigh purity and homogeneity at low temperatures.

This interactive data table compares the hydrothermal and sol-gel synthesis routes for Cd2Nb2O7 and related pyroniobates.

Thin Film Deposition Techniques

The fabrication of Cd2Nb2O7 in thin-film form is essential for its integration into electronic devices. Various physical and chemical deposition techniques are employed to grow high-quality films.

Metallo-Organic Decomposition (MOD) for Film Growth

Metallo-Organic Decomposition (MOD), also known as Chemical Solution Deposition (CSD), is a non-vacuum, solution-based technique for depositing thin films. It offers advantages in terms of simplicity, low cost, and precise stoichiometric control.

Detailed Research Findings: The MOD process begins with the synthesis of a precursor solution containing metallo-organic compounds of cadmium and niobium dissolved in a suitable organic solvent. Likely precursors include cadmium carboxylates (e.g., cadmium 2-ethylhexanoate) and niobium alkoxides (e.g., niobium ethoxide). This solution is then deposited onto a substrate, typically by spin-coating. After deposition, the film undergoes a pyrolysis step at a low temperature to remove the organic components, followed by a higher-temperature annealing or crystallization step to form the desired Cd2Nb2O7 pyrochlore structure. The final properties of the film are highly dependent on the precursor chemistry, solution viscosity, spin-coating parameters, and the annealing temperature and atmosphere.

Characterization of Thin Film Morphology and Crystallinity

The quality of the deposited Cd2Nb2O7 thin films is assessed using a range of characterization techniques to determine their crystal structure, orientation, surface morphology, and roughness.

Detailed Research Findings: X-ray Diffraction (XRD) is the primary tool used to verify the formation of the single-phase pyrochlore structure and to determine the film's crystallinity and orientation. For epitaxial films grown on single-crystal substrates like yttria-stabilized zirconia (YSZ), XRD scans can reveal a strong preferential orientation. harvard.edu Rocking curves (ω-scans) of specific diffraction peaks are used to quantify the degree of crystalline perfection, with a smaller full width at half-maximum (FWHM) indicating higher quality. harvard.edu

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to investigate the surface morphology of the films. SEM provides information on the grain size, shape, and the presence of any cracks or defects on the surface. umd.edu AFM is used to obtain high-resolution three-dimensional images of the surface, allowing for the quantitative measurement of surface roughness. For high-quality epitaxial films, an extremely smooth surface with a root-mean-square (RMS) roughness on the order of angstroms can be achieved. harvard.edu

TechniqueInformation ObtainedTypical Findings
X-ray Diffraction (XRD) Crystal structure, phase purity, crystallographic orientation, strain.Single-phase pyrochlore structure, preferred orientation on single-crystal substrates. harvard.edu
Scanning Electron Microscopy (SEM) Surface morphology, grain size, and film defects.Uniform grain distribution, can reveal porosity or secondary phases. umd.edu
Atomic Force Microscopy (AFM) 3D surface topography, quantitative surface roughness (RMS).Smooth surfaces for high-quality films, with roughness values in the angstrom to nanometer range. harvard.edu

This interactive data table outlines the primary techniques for characterizing the morphology and crystallinity of Cd2Nb2O7 thin films.

Spectroscopic Characterization and Advanced Probing Techniques for Cd2nb2o7

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool to probe the lattice dynamics of Cd2Nb2O7, revealing information about its phonon modes and their evolution with temperature and phase transitions.

Raman Scattering Spectroscopy for Phonon Mode Analysis

Raman scattering is a non-destructive light scattering technique that is highly sensitive to the vibrational modes of a crystal lattice. horiba.com In crystalline materials, these vibrations are quantized as phonons, and their energies and symmetries provide direct insight into the crystal's structure and bonding. horiba.com The analysis of low-energy phonons is particularly crucial as they are very sensitive to the crystal structure, orientation, and intermolecular interactions. horiba.com

For pyrochlore (B1171951) oxides, factor group analysis can predict the number of Raman-active phonon modes. In the case of the related pyrochlore Cd2Os2O7, six Raman active modes have been observed and assigned to specific symmetries (T2g, Eg, and A1g). vnu.edu.vn Studies on similar perovskite niobates, such as Sr2Nb2O7, have also utilized Raman spectroscopy to investigate phonon anomalies associated with phase transitions. For instance, in Sr2Nb2O7, specific low-frequency modes have been shown to soften or harden, indicating their role as soft modes driving the transitions. arxiv.org This suggests that temperature-dependent Raman studies on Cd2Nb2O7 are critical for understanding the dynamics of its multiple phase transitions, including the coupling between different vibrational modes. arxiv.org The technique is capable of identifying the specific phonons that are coupled to electronic or spin degrees of freedom, which is crucial for understanding the relaxor ferroelectric nature of Cd2Nb2O7. vnu.edu.vn

Table 1: Representative Raman-Active Phonon Modes in Pyrochlore Oxides

CompoundPhonon Mode Frequency (cm⁻¹)Symmetry AssignmentReference
Cd2Os2O7~224T2g vnu.edu.vn
Cd2Os2O7~256Eg vnu.edu.vn
Cd2Os2O7~343T2g vnu.edu.vn
Cd2Os2O7~453T2g vnu.edu.vn
Cd2Os2O7~483A1g vnu.edu.vn
Cd2Os2O7~762T2g vnu.edu.vn
Sr2Nb2O754A1 mode arxiv.org
Sr2Nb2O763B1 mode arxiv.org

Infrared Reflectivity Studies of Lattice Vibrations

Infrared (IR) reflectivity spectroscopy complements Raman scattering by probing the infrared-active polar phonon modes. By measuring the reflectivity of a material over a broad frequency range, one can determine the frequencies, strengths, and damping of the transverse optic (TO) and longitudinal optic (LO) phonon modes. aps.org This is typically achieved by fitting the reflectivity spectrum with a classical oscillator model or through a Kramers-Kronig analysis. aps.org

In complex oxides like Cd2Nb2O7, polarized far-infrared reflectivity measurements on single crystals are essential to separately analyze the phonon modes along different crystallographic axes. Studies on the related compound Sr2Nb2O7 have successfully used this technique to analyze the modes at the center of the Brillouin zone across its various structural phases. researchgate.net For Cd2Nb2O7, such studies would be invaluable in identifying the soft polar modes associated with its ferroelectric transition. The temperature dependence of these modes, particularly their softening as the transition temperature is approached, provides direct evidence of the displacive nature of the ferroelectric phase transition.

X-ray and Electron Diffraction Techniques

X-ray and electron diffraction are indispensable tools for determining the atomic-scale structure of crystalline materials. They provide information on the average crystal structure, lattice parameters, and deviations from perfect periodicity.

Single Crystal X-ray Diffraction and Powder X-ray Diffraction

Both single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) have been fundamental in characterizing the structure of Cd2Nb2O7. PXRD is often used for initial phase identification and to monitor phase transitions as a function of temperature. The diffraction pattern of Cd2Nb2O7 powder confirms its pyrochlore structure. researchgate.net

SCXRD provides a more detailed and precise determination of the crystal structure, including atomic positions and thermal displacement parameters. Studies on Cd2Nb2O7 single crystals have been used to investigate the structural phase transitions it undergoes on cooling. nih.govresearchgate.net For example, below the ferroelastic transition at T1 = 204 K, a broadening of the cubic Bragg peaks is observed, which is consistent with a weak orthorhombic distortion. nih.govresearchgate.net The evolution of the structure through the subsequent ferroelectric transition at T2 = 196 K has also been tracked, revealing a smooth distortion that explains the lack of sharp anomalies in other physical property measurements. nih.govresearchgate.net

Table 2: Key Structural Transitions in Cd2Nb2O7 Observed by X-ray Diffraction

Transition TemperatureNature of TransitionDiffraction SignatureReference
T1 = 204 KFerroelasticBroadening of cubic Bragg peaks, consistent with weak orthorhombic distortion. nih.govresearchgate.net
T2 = 196 KFerroelectricSmooth evolution of the orthorhombic distortion. nih.govresearchgate.net
Below 196 K down to 85 KRelaxor-like behaviorGradual reduction in Bragg peak intensities. nih.govresearchgate.net

Synchrotron X-ray Diffraction for Low-Temperature Structure Refinement

To obtain high-resolution data, especially for subtle structural changes at low temperatures, synchrotron X-ray diffraction is employed. The high brilliance and collimation of synchrotron radiation allow for precise determination of peak positions and profiles, enabling the refinement of complex crystal structures.

For Cd2Nb2O7, synchrotron X-ray diffraction has been crucial for refining its low-temperature structures. aps.orgethz.ch This technique is particularly important for accurately determining the small atomic displacements that occur during phase transitions and for resolving potential ambiguities in space group assignments. The ability to perform measurements at very low temperatures allows for a detailed investigation of the ground state structure and any quantum phenomena that may emerge. aps.orgethz.ch

Analysis of Diffuse Scattering and Local Order through X-ray Scattering

While Bragg diffraction reveals the average, long-range crystal structure, diffuse scattering, which is the weak intensity found between the sharp Bragg peaks, provides information about deviations from this average structure, such as local, short-range order and disorder. gisaxs.com In materials like Cd2Nb2O7, which exhibit relaxor ferroelectric behavior without chemical disorder, understanding the local structure is paramount.

X-ray diffuse scattering measurements on Cd2Nb2O7 in its paraelectric phase have been instrumental in revealing the nature of the dynamic disorder. aps.org These studies, combined with atomistic modeling, have shown significant dynamic displacements of the Cd ions. aps.org Specifically, the analysis indicates strong correlations of ion displacements along the <110> directions within the NbO6 octahedra and the zigzag CdO chains. aps.org This dynamic disorder and the resulting local structural distortions are believed to be key to the relaxor properties of Cd2Nb2O7. aps.org The presence of structured diffuse scattering is a direct consequence of correlated disorder and provides a fingerprint of the local atomic arrangements that deviate from the average crystallographic symmetry. gisaxs.com

Other Advanced Characterization Methods

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thin film properties, including layer thickness and optical constants. horiba.com It measures the change in the polarization state of light upon reflection from a sample's surface. horiba.com The measured parameters, ψ (psi) and Δ (delta), are related to the ratio of the complex Fresnel reflection coefficients for light polarized parallel (p) and perpendicular (s) to the plane of incidence. horiba.com

From these measurements, the complex refractive index (N = n - ik), which includes the refractive index (n) and the extinction coefficient (k), can be determined. The refractive index relates to the speed of light in the material, while the extinction coefficient is associated with light absorption. horiba.com This makes spectroscopic ellipsometry a powerful tool for characterizing the optical properties of materials over a wide spectral range. aps.orgcapes.gov.br

Although it is a valuable technique for obtaining information on dielectric functions and optical parameters, specific studies applying spectroscopic ellipsometry to characterize the optical properties of Cd2Nb2O7 were not found in the available research. researchgate.net However, the method has been successfully used to investigate the optical properties of other complex materials, demonstrating its potential for future studies on cadmium niobate to determine its band gap, dielectric function, and other critical optical parameters. aps.orgcapes.gov.br

Differential Thermal Analysis (DTA) is a thermo-analytical technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature, while both are subjected to a controlled temperature program. nist.gov This method is widely used to study the thermal behavior of materials, including identifying phase transitions.

In the case of cadmium niobate (Cd2Nb2O7), DTA has been instrumental in characterizing its complex sequence of structural phase transitions. researchgate.nettandfonline.com Studies have revealed distinct anomalies in the DTA curves corresponding to these transitions. researchgate.netresearchgate.net

Research has shown that Cd2Nb2O7 undergoes several phase transitions at specific temperatures. researchgate.netresearchgate.netnih.gov Differential thermal analysis performed on single crystals of Cd2Nb2O7 in the temperature range of 77–300 K has helped to identify these transitions. researchgate.nettandfonline.com The nature of these phase transitions is described as being of a mixed order-disorder and displacive character. researchgate.nettandfonline.com

The key phase transition temperatures for Cd2Nb2O7 as identified by thermal analysis and other methods are summarized in the table below.

Transition Temperature (K)Associated PhenomenonReference
204Ferroelastic transition researchgate.netnih.gov
196Ferroelectric transition researchgate.net
85Onset of another transition, possibly incommensurate researchgate.netnih.gov
46Structural transition researchgate.net

On cooling, a ferroelastic transition occurs at approximately 204 K, followed by a ferroelectric transition at around 196 K. researchgate.netnih.gov Another transition is observed at 85 K, which has been suggested to be an incommensurate phase transition, and a further structural transition occurs at 46 K. researchgate.netnih.gov The DTA results, in conjunction with dielectric studies, have provided significant insight into the complex thermal behavior of Cd2Nb2O7. researchgate.nettandfonline.com

Theoretical and Computational Modeling of Cadmium Niobium Oxide

Density Functional Theory (DFT) Calculations

Ab initio calculations, operating within the framework of Density Functional Theory (DFT), have been instrumental in exploring the structural instabilities of Cadmium Niobium Oxide (Cd2Nb2O7). researchgate.netaps.org These all-electron calculations have revealed that the high-temperature cubic pyrochlore (B1171951) structure (space group Fd-3m) of Cd2Nb2O7 is inherently unstable. researchgate.netaps.org This instability is made evident by the presence of several modes with imaginary frequencies in the calculated phonon-dispersion curve of the cubic phase. researchgate.netaps.org

A significant finding from these investigations is that a distortion corresponding to a T1u mode at the Γ point of the Brillouin zone leads to the most energetically favorable configuration. researchgate.netaps.org The subsequent optimization of the resulting structure in different space group symmetries, specifically Ima2 and I1a1 (a non-conventional setting of Cc), suggests a sequence of phase transitions from the cubic Fd-3m phase to an orthorhombic Ima2 phase, and then to a monoclinic Cc phase. researchgate.netaps.org This theoretical prediction aligns with experimental observations of phase transitions in Cd2Nb2O7.

The primary structural changes are associated with the ferroelectric transition to the orthorhombic symmetry. In contrast, the distortions linked to the subsequent transition to the monoclinic phase are comparatively minor. researchgate.netaps.org A key observation is the significant displacement of the Niobium (Nb) atoms from their positions in the cubic phase. researchgate.netaps.org In both the orthorhombic and monoclinic low-temperature phases, there exist two crystallographically distinct positions for both Cadmium (Cd) and Nb atoms. The displacement of the Nb atoms results in an ordered arrangement of short and long Nb-O bonds. researchgate.netaps.org

PropertyDescriptionSource(s)
High-Temperature Phase Cubic (Fd-3m) researchgate.netaps.org
Instability Driver T1u mode at Γ point researchgate.netaps.org
Predicted Phase Transition Sequence Fd-3m → Ima2 → Cc researchgate.netaps.org
Dominant Structural Change Ferroelectric transition to orthorhombic symmetry researchgate.netaps.org
Primary Atomic Displacement Niobium (Nb) researchgate.netaps.org

The calculation of the phonon dispersion curve for the cubic phase of Cd2Nb2O7 is a critical tool for understanding its lattice dynamics and stability. These calculations consistently show the presence of unstable modes with imaginary frequencies, particularly at the Γ and X points of the Brillouin zone, confirming the instability of the high-temperature cubic structure. aps.org The W point is noted as the only high-symmetry point where all modes are stable. aps.org

The analysis of vibrational properties provides further insight into the bonding characteristics of Cd2Nb2O7. The unstable T1u mode is identified as the primary driver for the structural phase transitions. aps.org The frequencies of stable modes at the Γ point have been calculated and compared with experimental data, showing reasonable agreement. aps.org These theoretical investigations of vibrational properties are crucial for interpreting experimental spectroscopic data and understanding the forces that govern the structural transformations in Cadmium Niobium Oxide.

Table of Calculated vs. Experimental Frequencies for Stable Modes at the Γ Point

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
279265
422441
Source: aps.org

Theoretical calculations have been employed to predict the spontaneous polarization and piezoelectric responses in Cd2Nb2O7. The ferroelectric nature of the low-temperature phases, such as the orthorhombic Ima2 and monoclinic Cc phases, allows for the existence of a net spontaneous polarization. researchgate.netaps.org The displacement of ions from their centrosymmetric positions in the cubic phase is the microscopic origin of this polarization.

The electronic structure of Cd2Nb2O7 has been investigated using DFT calculations to understand its electrical properties and chemical bonding. These analyses typically involve the calculation of the electronic band structure and the density of states (DOS). researchgate.net The calculations show that in the cubic phase, there is a significant overbonding of Niobium (Nb) and an underbonding of Cadmium (Cd) and one of the oxygen sites (O1). aps.org

The analysis of the partial density of states (pDOS) helps in understanding the contribution of different atomic orbitals to the electronic bands. For instance, in similar pyrochlore oxides, the states near the Fermi level are often dominated by the d-orbitals of the transition metal (Nb in this case) and the p-orbitals of oxygen. scispace.com The electronic structure is sensitive to the crystal lattice deformations that occur during phase transitions. scispace.com Spin-orbit coupling can also have a significant effect on the electronic structure near the Fermi level in such compounds. scispace.com

Landau Theory Applications

Phenomenological Description of Phase Transitions

Landau theory provides a powerful phenomenological framework for describing continuous (second-order) and discontinuous (first-order) phase transitions. sapub.orgwikipedia.org This theory is based on the expansion of the free energy of a system in terms of an order parameter, which is a measure of the degree of order in the system and is zero in the disordered (high-symmetry) phase. libretexts.org

In the context of Cd2Nb2O7, Landau theory can be used to describe the sequence of phase transitions from the high-temperature cubic phase to the lower-symmetry ferroelectric phases. acs.orgnih.gov The theory helps in understanding the nature of these transitions, whether they are proper or improper ferroelectric transitions. acs.org For instance, symmetry and lattice dynamical calculations suggest that Cd2Nb2O7 undergoes a proper ferroelectric transition. acs.org The free energy landscape can have multiple minima, corresponding to different stable or metastable phases, and the transitions between these phases can be analyzed using the principles of Landau theory. researchgate.net The theory provides a macroscopic understanding that complements the microscopic picture provided by DFT calculations.

Order Parameter Analysis and Free Energy Landscapes

The sequence of phase transitions in cadmium niobium oxide, from the high-temperature cubic pyrochlore structure (space group Fd-3m) to an orthorhombic phase (Ima2) and subsequently to a monoclinic phase (Cc), can be understood through the lens of order parameter analysis and the exploration of its free energy landscape. researchgate.netnih.gov The primary order parameter is associated with the ferroelectric transition, which involves the condensation of a T1u polar mode at the Γ point of the Brillouin zone. researchgate.net This mode corresponds to the collective displacement of ions, breaking the centrosymmetric nature of the cubic phase and inducing a spontaneous polarization.

Ab initio calculations have been instrumental in mapping the energy landscape associated with these distortions. researchgate.netarxiv.org These calculations reveal that the energy surface is relatively isotropic, which helps to explain the numerous structural transitions observed in Cd2Nb2O7. arxiv.org The transition from the cubic Fd-3m to the orthorhombic Ima2 phase is the most significant, with a calculated energy stabilization of approximately 1.004 kJ/mol. researchgate.net The subsequent transition to the monoclinic Cc phase is associated with a much smaller energy change, indicating a more subtle structural rearrangement. researchgate.net

The free energy landscape of Cd2Nb2O7 is characterized by multiple local minima corresponding to different distorted structures. The relative depths of these minima are influenced by temperature, leading to the observed sequence of phase transitions. The relaxor behavior observed in a narrow temperature range between the cubic and orthorhombic phases is attributed to the dynamics of local polar clusters, which can be modeled as fluctuations between different minima on the free energy surface. arxiv.orgresearchgate.net

Phase Transition Symmetry Change Primary Order Parameter Key Distortions
Cubic to OrthorhombicFd-3m → Ima2T1u polar modeDisplacement of Nb and O ions
Orthorhombic to MonoclinicIma2 → CcAdditional lattice distortionFurther tilting of NbO6 octahedra

Lattice Dynamics Simulations

Lattice dynamics simulations, primarily based on density functional theory (DFT), have been crucial in understanding the vibrational properties of Cd2Nb2O7 and their role in driving the structural phase transitions. The calculated phonon dispersion curve for the cubic high-temperature phase reveals the presence of several modes with imaginary frequencies. researchgate.net These "soft modes" indicate structural instabilities, and their condensation at specific points in the Brillouin zone drives the transitions to lower-symmetry phases.

The most significant instability in the cubic phase is a T1u transverse optic (TO) phonon mode at the Γ point. researchgate.net The condensation of this mode is responsible for the ferroelectric transition to the orthorhombic Ima2 phase. The calculated phonon dispersion for the cubic phase shows imaginary frequencies for this mode, confirming its role as the primary driver of the transition. In addition to the Γ-point instability, other imaginary modes at different q-vectors in the Brillouin zone suggest a complex landscape of potential distortions. researchgate.net

Detailed analysis of the phonon modes in the lower symmetry phases provides further insight into the nature of the atomic vibrations. In the Ima2 phase, the Nb displacements lead to an ordered arrangement of alternating long and short Nb-O bonds, which can be correlated with specific phonon modes. researchgate.net

Symmetry Point Mode Significance in Cubic Phase
ΓT1uPrimary soft mode driving the ferroelectric transition
X-Presence of other unstable modes contributing to distortions

Bond Valence Model Applications

The Bond Valence Model (BVM) provides a simple yet powerful method for analyzing the chemical bonding in Cd2Nb2O7 and validating its crystal structures determined from experimental and computational methods. govst.edu The model is based on the principle that the sum of the bond valences around any atom is equal to its atomic valence. The bond valence (s) itself is empirically related to the bond length (R) by the equation:

s = exp[(R₀ - R) / B]

where R₀ is a parameter specific to the cation-anion pair and B is a constant, typically taken as 0.37 Å. mit.edu

In Cd2Nb2O7, BVM has been used to analyze the changes in the coordination environment of the Cd and Nb cations across the phase transitions. researchgate.net For instance, in the cubic phase, the Nb-O bonds are all equivalent. However, in the low-temperature orthorhombic (Ima2) and monoclinic (Cc) phases, the NbO6 octahedra become distorted, leading to a distribution of Nb-O bond lengths. researchgate.net The displacements of the Nb cations result in the formation of alternating short and long Nb-O bonds. researchgate.net

Comparative Studies and Analogous Pyrochlore Systems

Relationships with Other Niobate and Tantalate Pyrochlore (B1171951) Compounds (e.g., Cd2Ta2O7)

Cadmium niobium oxide (Cd2Nb2O7) belongs to the pyrochlore family of compounds, which have the general formula A2B2O7. These materials are known for their diverse and fascinating physical properties, which can be tuned by changing the A and B site cations. A closely related compound to Cd2Nb2O7 is cadmium tantalate (Cd2Ta2O7), where niobium is replaced by tantalum. Both compounds crystallize in the cubic pyrochlore structure and are insulators. arxiv.org

The primary difference between niobate and tantalate pyrochlores lies in the electronic configuration of the B-site cation. Niobium (Nb5+) has a d0 electronic configuration. researchgate.net Tantalum (Ta5+) also has a d0 configuration, but its 5d orbitals are more extended than the 4d orbitals of niobium. This difference in orbital size can influence the electronic band structure and, consequently, the physical properties of the material. For instance, studies on the photocatalytic activity of Cd2Nb2O7 and Cd2Ta2O7 have shown that both are promising materials, with their efficiency being dependent on factors like particle size and surface area. researchgate.net

While both Cd2Nb2O7 and Cd2Ta2O7 are insulators, other niobate and tantalate pyrochlores can exhibit a range of electronic behaviors. For example, the substitution of different cations at the A or B site can lead to metallic conductivity or even superconductivity. The structural framework of the pyrochlore lattice, consisting of a network of corner-sharing BO6 octahedra, plays a crucial role in determining these properties. arxiv.org The flexibility of this structure allows for various distortions and cation arrangements, which can significantly impact the electronic and magnetic ground states.

Parallels with Perovskite Ferroelectrics (e.g., BaTiO3, Pb(Mg1/3Nb2/3)O3)

Cd2Nb2O7 is a well-known relaxor ferroelectric, a class of materials characterized by a broad, frequency-dependent peak in the dielectric permittivity as a function of temperature. nih.govethz.ch This behavior is distinct from normal ferroelectrics, such as barium titanate (BaTiO3), which exhibit a sharp phase transition at a well-defined Curie temperature. researchgate.net The relaxor behavior in Cd2Nb2O7 is attributed to the presence of polar nanoregions (PNRs), which are small, localized areas with a net electric dipole moment that fluctuate in a non-polar matrix. nih.gov

The origin and dynamics of PNRs in relaxor ferroelectrics are complex and are a subject of ongoing research. In perovskite relaxors like lead magnesium niobate (Pb(Mg1/3Nb2/3)O3 or PMN), the relaxor behavior is often associated with chemical disorder on the B-site of the perovskite structure. arxiv.org In the case of Cd2Nb2O7, which has a pyrochlore structure, the relaxor behavior is also thought to be related to disorder, although the specific mechanisms may differ. ethz.ch

Despite the structural differences between pyrochlores and perovskites, there are important parallels in their ferroelectric properties. Both Cd2Nb2O7 and perovskite relaxors like PMN exhibit a strong dielectric response, making them attractive for applications in capacitors and other electronic devices. nih.govnih.gov Furthermore, the study of relaxor behavior in Cd2Nb2O7 can provide insights into the general physics of relaxor ferroelectricity, which is a key area of research in condensed matter physics and materials science.

PropertyCd2Nb2O7 (Pyrochlore)BaTiO3 (Perovskite)Pb(Mg1/3Nb2/3)O3 (Perovskite)
Ferroelectric Behavior RelaxorNormalRelaxor
Dielectric Peak Broad, frequency-dependent nih.govethz.chSharp, at Curie temperature researchgate.netBroad, frequency-dependent arxiv.org
Key Feature Polar Nanoregions (PNRs) nih.govSpontaneous polarization below TcPolar Nanoregions (PNRs) arxiv.org
Remanent Polarization (Pr) ~0.0151 µC/cm² researchgate.net~26 µC/cm²~23 µC/cm² (for PMN-PT) arxiv.org
Coercive Field (Ec) ~-1.30 kV/cm researchgate.net~1-2 kV/cm~2.7 kV/cm (for PMN-PT) arxiv.org

Effects of Anionic and Cationic Substitution (e.g., Sulfur Substitution in Cd2Nb2O7–xSx)

The physical properties of Cd2Nb2O7 can be significantly modified through anionic and cationic substitutions. This approach, often referred to as doping, allows for the tuning of the material's electronic and structural characteristics to achieve desired functionalities.

Anionic Substitution:

Replacing oxygen with other anions, such as sulfur, can have a profound impact on the electronic structure. In the case of sulfur substitution in Cd2Nb2O7–xSx, the introduction of the less electronegative sulfur atoms can lead to a narrowing of the band gap. This is because the sulfur p-orbitals are at a higher energy level than the oxygen p-orbitals, which form the top of the valence band. A smaller band gap can enhance the material's photocatalytic activity under visible light.

Cationic Substitution:

Substitution at the cadmium (A-site) or niobium (B-site) positions can also lead to significant changes in properties. Introducing different cations can alter the lattice parameters, introduce local distortions, and change the carrier concentration. nih.govresearchgate.net For example, doping with cations of different sizes or charges can influence the stability of the ferroelectric phase and the dynamics of the polar nanoregions. The ability to accommodate a wide range of substituent ions is a key feature of the flexible pyrochlore structure. researchgate.net

The study of doped Cd2Nb2O7 is crucial for both fundamental understanding and technological applications. By systematically investigating the effects of different substituents, researchers can gain deeper insights into the structure-property relationships in pyrochlore oxides and design new materials with tailored functionalities.

Comparison with Pyrochlore Superconductors (e.g., Cd2Re2O7)

While Cd2Nb2O7 is an insulating ferroelectric, the pyrochlore family also includes members that exhibit superconductivity, most notably cadmium rhenate (Cd2Re2O7). arxiv.orgnycu.edu.tw This compound was the first superconductor discovered among pyrochlore oxides, with a transition temperature (Tc) of about 1 K. nycu.edu.twarxiv.org The comparison between the ferroelectric Cd2Nb2O7 and the superconducting Cd2Re2O7 provides a unique opportunity to study the interplay between these two seemingly competing electronic ground states within the same crystal structure.

The key difference between Cd2Nb2O7 and Cd2Re2O7 lies in the B-site cation. In Cd2Re2O7, the rhenium (Re5+) ions have a 5d2 electronic configuration, which gives rise to metallic conductivity and, at low temperatures, superconductivity. arxiv.orgresearchgate.net In contrast, the Nb5+ ions in Cd2Nb2O7 have a d0 configuration, leading to insulating behavior. researchgate.net

Interestingly, Cd2Re2O7 also undergoes structural phase transitions at higher temperatures (around 200 K and 120 K) before becoming superconducting. arxiv.orgnycu.edu.tw The transition at 200 K involves a breaking of inversion symmetry, a feature often associated with ferroelectricity. arxiv.orgaps.orgarxiv.org This has led to suggestions that Cd2Re2O7 might be a "ferroelectric metal," a rare state of matter where ferroelectricity and metallicity coexist. aps.orgcolumbia.edu The unconventional behavior observed in the structural transitions of Cd2Nb2O7 shows some similarities to that of Cd2Re2O7, suggesting a common underlying physics related to the flexible pyrochlore lattice. nih.gov

The study of these two compounds highlights the rich and complex physics of pyrochlore oxides, where subtle changes in the electronic configuration can lead to dramatically different ground states, from ferroelectric insulators to superconductors. Understanding the competitive and sometimes cooperative relationship between these phenomena is a major frontier in condensed matter physics.

CompoundB-site CationElectronic ConfigurationGround StateKey Feature
Cd2Nb2O7 Nb5+4d0 researchgate.netInsulating Ferroelectric nih.govRelaxor behavior with polar nanoregions nih.govethz.ch
Cd2Re2O7 Re5+5d2 arxiv.orgresearchgate.netSuperconductor (Tc ~ 1 K) nycu.edu.twarxiv.orgStructural transitions with inversion symmetry breaking arxiv.orgnycu.edu.twarxiv.org

Future Research Directions and Emerging Applications of Cd2nb2o7

Exploration of New Functional Properties (e.g., Photoelectric and Photovoltaic Effects)

A significant future research direction for Cd₂Nb₂O₇ lies in the investigation of its potential photoelectric and photovoltaic properties. The photoelectric effect involves the emission of electrons from a material when it absorbs energy from light. youtube.comyoutube.com A closely related phenomenon, the photovoltaic effect, is the generation of a voltage and electric current in a material upon exposure to light. youtube.comwikipedia.org This effect is the fundamental principle behind the operation of solar cells. youtube.com

While the photoelectric effect typically refers to electron ejection into a vacuum, the photovoltaic effect involves excited charge carriers that remain within the material, creating a voltage through the separation of charges. youtube.comwikipedia.org This charge separation is often facilitated by an internal electric field, such as that present at a p-n junction in a semiconductor or, crucially, the spontaneous polarization inherent in ferroelectric materials. wikipedia.orgarxiv.org

Ferroelectric materials, like Cd₂Nb₂O₇, are a unique class of materials that exhibit a spontaneous electric polarization that can be reversed by an external electric field. researchgate.net This intrinsic polarization can act as a driving force to separate photogenerated electron-hole pairs, leading to a photovoltaic effect. This phenomenon, known as the ferroelectric photovoltaic (FPV) effect, offers advantages over conventional semiconductor-based photovoltaics, including the potential for generating photovoltages that exceed the material's bandgap. arxiv.org

Given that Cd₂Nb₂O₇ is a well-documented ferroelectric with a complex series of phase transitions, it is a prime candidate for exhibiting novel photoferroelectric behavior. researchgate.netnih.govtandfonline.com Future research should systematically investigate the interaction of light with Cd₂Nb₂O₇ single crystals and thin films. Key areas of exploration would include:

Photocurrent and Photovoltage Measurements: Quantifying the photovoltaic response of Cd₂Nb₂O₇ under illumination with different wavelengths and intensities.

Influence of Polarization State: Studying how the magnitude and direction of the photovoltaic current change with the ferroelectric polarization state.

Temperature Dependence: Investigating the photoelectric and photovoltaic effects across its various phase transition temperatures (T85 K, T196 K, T~204 K) where significant changes in crystal structure and dielectric properties occur. nih.gov

Bandgap Engineering: Exploring how doping or creating solid solutions, for instance with sulfur (Cd₂Nb₂O₇₋ₓSₓ), could modify the bandgap and enhance visible light absorption and photovoltaic efficiency. acs.org

The discovery of a significant photovoltaic effect in Cd₂Nb₂O₇ could pave the way for its use in advanced optoelectronic devices, such as high-voltage solar cells, optical sensors, and all-optical data storage elements. arxiv.org

Table 1: Comparison of Photoelectric and Photovoltaic Effects

Feature Photoelectric Effect Photovoltaic Effect
Definition Emission of electrons from a material's surface upon light exposure. youtube.com Generation of voltage and current within a material upon light exposure. wikipedia.org
Charge Carrier Fate Electrons are ejected from the material (e.g., into a vacuum). wikipedia.org Excited charge carriers remain within the material. wikipedia.org
Underlying Mechanism Light energy overcomes the work function of the metal, freeing electrons. youtube.com Light generates electron-hole pairs which are then separated by an internal electric field or diffusion. youtube.comwikipedia.org
Key Application Photomultipliers, light sensors. Solar cells, photodiodes. youtube.comnih.gov

| Relevance to Cd₂Nb₂O₇ | Less direct, but fundamental to light-matter interaction. | Highly relevant due to its ferroelectric nature, which provides an intrinsic mechanism for charge separation (Ferroelectric Photovoltaic Effect). researchgate.netarxiv.org |

Advanced Materials Design and Engineering for Specific Applications

To unlock the full potential of Cd₂Nb₂O₇, future research must focus on advanced materials design and engineering. This involves moving beyond the study of the pure compound to creating modified versions with tailored properties for specific applications. An integrated approach, combining computational modeling with experimental synthesis and characterization, will be crucial. nist.gov

Key strategies for the advanced design of Cd₂Nb₂O₇-based materials include:

Compositional Modification and Doping: As demonstrated in the Cd₂Nb₂O₇₋ₓSₓ series, anion substitution is a powerful tool for tuning the covalent interactions and manipulating the polar behavior of the pyrochlore (B1171951) lattice. acs.org Future work could explore a wider range of anionic (e.g., nitrogen, fluorine) and cationic dopants on both the Cd and Nb sites. This could be used to alter the ferroelectric transition temperatures, enhance dielectric or piezoelectric responses, or narrow the bandgap for photocatalytic applications. acs.orgresearchgate.net

Nanostructuring: The synthesis of Cd₂Nb₂O₇ in the form of nanoparticles, nanofibers, or thin films could lead to novel properties and applications. mdpi.comresearchgate.net Nanostructuring can increase surface area, which is beneficial for catalysis, and introduce quantum confinement effects that can alter electronic and optical properties. For example, nanocomposites incorporating Cd₂Nb₂O₇ with materials like reduced graphene oxide could be explored for photoactivated gas sensing applications. researchgate.net

Integrated Computational Materials Engineering (ICME): First-principles calculations and other computational models can predict the effects of doping or structural modifications on the electronic band structure, phonon modes, and ferroelectric properties of Cd₂Nb₂O₇. acs.orgnist.gov This computational guidance can make experimental efforts more efficient by identifying the most promising modification strategies for achieving desired functionalities, such as enhanced polarization or specific dielectric characteristics. nist.gov

High-Pressure Synthesis: The use of high-pressure and high-temperature techniques can lead to the formation of new, metastable phases of Cd₂Nb₂O₇ or related compounds with unique crystal structures and properties. researchgate.net

These design strategies can be targeted toward specific applications, such as developing lead-free piezoelectric sensors, efficient photocatalysts for water splitting or CO₂ reduction, or novel memory devices. researchgate.net

Table 2: Advanced Materials Design Strategies for Cd₂Nb₂O₇

Design Strategy Description Potential Impact on Cd₂Nb₂O₇ Target Applications
Compositional Modification Introducing dopants or substituting existing ions (e.g., Cd₂Nb₂O₇₋ₓSₓ). acs.org Tune transition temperatures, modify bandgap, enhance polarization. acs.org Photocatalysts, improved ferroelectrics, sensors. researchgate.net
Nanostructuring Synthesizing the material as nanoparticles, nanofibers, or thin films. mdpi.comresearchgate.net Increase surface area, introduce quantum effects, improve reactivity. researchgate.net Gas sensors, nanocatalysts, miniaturized electronic components.
Computational Modeling (ICME) Using computer simulations to predict properties before synthesis. nist.gov Accelerate discovery of new compositions with desired properties. Tailoring materials for any specific application with greater efficiency. nist.gov

| High-Pressure Synthesis | Applying extreme pressure and temperature during synthesis. researchgate.net | Create novel crystal structures and metastable phases with unique properties. | Discovery of new materials with unprecedented electronic or magnetic properties. researchgate.net |

Potential for Tunable Microwave Dielectric Devices and Filters

The field of wireless communications relies heavily on microwave dielectric ceramics for components like resonators and filters. mdpi.com These materials must exhibit specific properties, primarily a high dielectric constant (εr), a high quality factor (Q × f) which is inversely related to dielectric loss, and a near-zero temperature coefficient of resonant frequency (τf). mdpi.commdpi.com

Cd₂Nb₂O₇'s known high dielectric permittivity and the strong temperature dependence of its dielectric properties suggest a significant potential for applications in tunable microwave devices. tandfonline.commendeley.com While much of the existing research has focused on lower frequency dielectric responses related to its ferroelectric transitions, exploring its behavior in the microwave frequency range (300 MHz to 300 GHz) is a logical next step. mdpi.com

Future research in this area should include:

High-Frequency Characterization: Measuring the dielectric constant (εr) and quality factor (Q × f) of Cd₂Nb₂O₇ ceramics in the microwave frequency range.

Compositional Tuning for Temperature Stability: While pure Cd₂Nb₂O₇ shows large variations in its dielectric properties with temperature, this is undesirable for stable filter applications. tandfonline.com A key research goal would be to modify its composition, perhaps by forming solid solutions with other niobates or titanates, to achieve a near-zero τf value while maintaining a high εr and Q × f. mdpi.comkorea.ac.kr This approach is common in the design of microwave ceramics. mdpi.com

Electric Field Tunability: An exciting prospect is the development of electrically tunable microwave devices. Since Cd₂Nb₂O₇ is a ferroelectric, an applied DC electric field can alter its dielectric permittivity. This would allow for the creation of tunable filters, phase shifters, and resonators, where the operating frequency can be adjusted electronically rather than mechanically. Investigating the tunability of the dielectric constant and the associated losses under a bias field at microwave frequencies is essential.

By engineering its composition and microstructure, Cd₂Nb₂O₇ could be developed into a base material for a new class of high-performance, tunable microwave components for next-generation communication systems. mdpi.com

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Cadmium niobium oxide Cd₂Nb₂O₇
Cadmium niobium oxysulfide Cd₂Nb₂O₇₋ₓSₓ
Cadmium tantalate Cd₂Ta₂O₇
Bismuth titanate Bi₂Ti₂O₇
Magnesium copper niobate MgCu₂Nb₂O₈
Calcium copper niobate CaCu₂Nb₂O₈
Magnesium niobate MgNb₂O₆
Copper(II) oxide CuO
Cadmium deuteride Cd₂Re₂O₇
Bismuth stannate Bi₂Sn₂O₇
Bismuth oxybromide BiOBr
Niobium pentoxide Nb₂O₅
Lead magnesium niobate-lead titanate Pb[(Mg₁/₃Nb₂/₃)₀.₆₈Ti₀.₃₂]O₃
Titanium dioxide TiO₂
Zinc niobate ZnNb₂O₆
Zinc titanate niobate ZnTiNb₂O₈
Hydrogen H₂

Q & A

Q. What are the common synthesis methods for Cd₂Nb₂O₇, and what experimental parameters are critical for ensuring phase purity?

Cd₂Nb₂O₇ is typically synthesized via wet-chemical routes such as the Pechini method , which involves dissolving precursors (e.g., niobium ammonium oxalate) in aqueous solutions, adjusting pH for precipitation, and calcining to form crystalline phases . Critical parameters include:

  • pH control (9–10 for hydrated niobium oxide precipitation).
  • Precursor purity (e.g., oxalate-free niobium oxide to avoid contamination).
  • Calcination temperature (optimized to avoid secondary phases).
    Solid-state reactions using CdO and Nb₂O₅ require prolonged high-temperature annealing (~1,000–1,200°C) with intermittent grinding to enhance homogeneity .

Q. What characterization techniques are most effective for determining the crystal structure and composition of Cd₂Nb₂O₇?

  • X-ray diffraction (XRD) : Resolves crystal symmetry and phase purity. Rietveld refinement can quantify lattice parameters and detect impurities .
  • Secondary Neutral Mass Spectrometry (SNMS) : Maps niobium distribution in oxide scales and detects trace elements like nitrogen, which conventional methods may miss .
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states of Cd and Nb, critical for understanding electronic properties .

Q. How are standard electrochemical potentials determined for Cd₂Nb₂O₇ in molten salt systems?

Voltammetric studies in molten salts (e.g., KCl-NaCl) measure redox reactions involving Nb(IV) and oxide ions. Key parameters include:

ReactionPotential (V vs. Pt)Overpotential (mV)
Nb(IV) → Nb(0) deposition-1.2120
NbO formation-0.890
Data from such systems require temperature control (±5°C) and calibrated reference electrodes (e.g., Pt/air) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in oxide solubility data during electrochemical studies of Cd₂Nb₂O₇?

Discrepancies arise when voltammetric data suggest full oxide dissolution (up to O/Nb = 1.6), while melt analysis indicates precipitation . Mitigation strategies include:

  • Cross-validation using inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved Nb.
  • In-situ Raman spectroscopy to monitor oxide speciation in molten salts.
  • Thermodynamic modeling of Nb-O phase diagrams to predict solubility limits .

Q. What role does Cd₂Nb₂O₇ play in mixed-metal oxide catalysts, and how can its acidic/oxidizing properties be optimized?

Cd₂Nb₂O₇ acts as a co-catalyst in oxidation reactions (e.g., propylene to acrolein) due to Nb’s Lewis acidity and redox-active sites. Optimization strategies include:

  • Doping with Mo or W to enhance acidic sites.
  • Sol-gel synthesis to achieve homogeneous Nb distribution (critical for catalytic activity) .
  • Post-synthesis annealing in reducing atmospheres to tailor oxygen vacancies .

Q. How does niobium oxide influence corrosion resistance and oxide scale formation in Cd₂Nb₂O₇-containing materials at high temperatures?

Niobium additions (5–10 wt%) in Cd₂Nb₂O₇-based alloys improve oxidation resistance at 800°C by:

  • Forming a protective Nb-rich oxide layer.
  • Suppressing nitrogen incorporation into scales, which accelerates corrosion .
    Key experimental design : Use SNMS depth profiling to analyze Nb distribution and interfacial reactions .

Q. What doping strategies enhance the photocatalytic efficiency of Cd₂Nb₂O₇?

  • Transition metal doping (Fe, Co) : Introduces mid-gap states, improving visible-light absorption.
  • Non-metal doping (N, S) : Modifies bandgap from ~3.2 eV (UV-active) to ~2.5 eV (visible-active).
  • DFT calculations : Predict dopant effects on charge carrier mobility and recombination rates .

Methodological Guidelines

  • For synthesis : Prioritize wet-chemical methods (Pechini, sol-gel) for homogeneity; validate phase purity via XRD and electron microscopy .
  • For electrochemical studies : Use inert atmospheres (Ar/He) to prevent oxidation and calibrate reference electrodes .
  • For catalytic testing : Employ fixed-bed reactors with online GC-MS to monitor reaction intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.